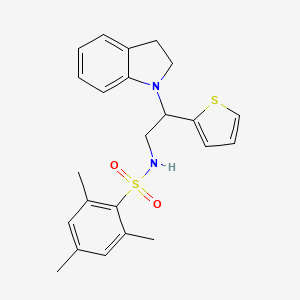

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H26N2O2S2 and its molecular weight is 426.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O2S2, with a molecular weight of approximately 426.6 g/mol. The compound features an indoline moiety, a thiophene ring, and a sulfonamide group, which are critical for its biological interactions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2S2 |

| Molecular Weight | 426.6 g/mol |

| CAS Number | 898452-02-3 |

Pharmacological Potential

Research indicates that compounds with similar structural features exhibit various biological activities. Notably, this compound has shown promising results in several studies:

- Affinity for Receptors : The compound exhibits nanomolar affinity for oxytocin receptors in both rat and human models. This suggests potential applications in modulating uterine contractions and delaying parturition.

- Cardiovascular Effects : Sulfonamide derivatives have been linked to changes in cardiovascular dynamics. For instance, studies on related sulfonamides indicate their ability to act as endothelin receptor-A inhibitors, potentially alleviating pulmonary vascular hypertension and cardiac hypertrophy .

- Inhibition of Enzymatic Activity : Some derivatives of sulfonamides have demonstrated inhibitory effects on carbonic anhydrase, which may be beneficial in treating conditions like severe heart failure.

Case Studies and Experimental Findings

Several studies have explored the biological activity of sulfonamide derivatives and their impact on physiological parameters:

Study on Perfusion Pressure

A recent study evaluated the effects of various sulfonamide compounds on perfusion pressure using an isolated rat heart model. The experimental design included:

| Group | Compound | Dose |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Compound A (sulfonamide) | 0.001 nM |

| III | Compound B (another sulfonamide) | 0.001 nM |

| IV | Compound C (sulfonamide derivative) | 0.001 nM |

| V | Compound D (sulfonamide derivative) | 0.001 nM |

The results indicated that certain compounds could significantly alter perfusion pressure over time, suggesting a mechanism involving calcium channel inhibition .

Synthesis Methods

The synthesis of this compound typically follows multi-step organic reactions:

- Formation of the Indoline Moiety : Indoline is synthesized from indole via catalytic hydrogenation.

- Attachment of the Thiophene Ring : This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling.

- Formation of the Benzene Sulfonamide Structure : Amide coupling reactions are commonly employed to introduce the benzene sulfonamide moiety.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S2/c1-16-13-17(2)23(18(3)14-16)29(26,27)24-15-21(22-9-6-12-28-22)25-11-10-19-7-4-5-8-20(19)25/h4-9,12-14,21,24H,10-11,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXSWYNKVYWWCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.